Acid Green A

Overview

Description

Acid Green A: is a synthetic dye belonging to the class of triarylmethane dyes. It is known for its vibrant green color and is commonly used in various industries, including textiles, paper, and leather. The compound is characterized by its high solubility in water and its ability to produce bright, intense colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Green A typically involves the condensation of benzaldehyde derivatives with aromatic amines in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the following stages:

Nitration: Benzaldehyde derivatives are nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amine groups using reducing agents such as iron filings and hydrochloric acid.

Condensation: The resulting aromatic amines are condensed with benzaldehyde derivatives in the presence of an acid catalyst to form the dye.

Purification: The crude dye is purified through recrystallization or other purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acid Green A undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form quinonoid structures, which can alter its color properties.

Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like chlorosulfonic acid and bromine can be used for substitution reactions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Leuco compounds.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Acid Green A has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for visualizing cellular structures under a microscope.

Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.

Mechanism of Action

The mechanism of action of Acid Green A involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The dye molecules can intercalate between the layers of substrates, leading to strong binding and intense coloration. In biological systems, this compound can interact with cellular components, leading to changes in their optical properties, which can be visualized under a microscope.

Comparison with Similar Compounds

Malachite Green: Another triarylmethane dye with similar applications but different color properties.

Crystal Violet: A triarylmethane dye used in similar staining techniques but with a violet color.

Brilliant Green: A dye with similar chemical structure but different applications in microbiology.

Uniqueness: Acid Green A is unique due to its specific shade of green, high solubility in water, and its ability to produce bright and intense colors. Its chemical structure allows for various modifications, making it versatile for different applications.

Biological Activity

Acid Green A, also known as C.I. Acid Green 27, is a synthetic dye belonging to the azo dye family. Its biological activity has garnered attention due to its interactions with biomolecules, particularly proteins, and its potential implications in toxicological studies. This article reviews the current understanding of this compound's biological activity, including its interactions with hemoglobin, fluorescence properties, and potential applications in scientific research.

This compound is characterized by its vibrant green color and is widely used in various industrial applications, including textiles and food. The synthesis of this compound typically involves a multi-step process starting from simple aromatic compounds. This method ensures high purity suitable for both industrial and research purposes.

Interaction with Biomolecules

Binding Affinity to Hemoglobin

Research indicates that this compound exhibits significant interactions with human hemoglobin. Studies utilizing multi-spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy have demonstrated that this compound can bind to hemoglobin, leading to alterations in the protein's secondary structure and fluorescence characteristics. This binding results in a notable quenching of hemoglobin's fluorescence, indicating a strong interaction that may alter the protein's conformation.

Table 1: Spectroscopic Analysis of this compound-Hemoglobin Interaction

| Spectroscopic Technique | Observed Effect | Reference |

|---|---|---|

| UV-Vis Spectroscopy | Shift in absorption peaks | |

| Fluorescence Spectroscopy | Quenching of fluorescence |

Toxicological Implications

The interaction of this compound with hemoglobin has significant implications for understanding the toxicological effects of azo dyes. The alteration of hemoglobin's structure may affect oxygen transport and cellular respiration, raising concerns about the safety of exposure to this compound in various applications.

Case Study: Toxicological Assessment

A study evaluated the effects of this compound on cellular systems by examining its impact on oxidative stress markers and cellular viability. The findings suggested that exposure to this compound could induce oxidative stress, leading to cell damage and apoptosis in certain cell lines. This highlights the importance of assessing the safety profile of this compound in consumer products .

Applications in Research

Due to its unique fluorescence properties, this compound has potential applications in live cell imaging and tracking cellular processes. Its ability to bind to proteins allows for the visualization of protein interactions within living cells, making it a valuable tool in biochemical research.

Properties

CAS No. |

93942-43-9 |

|---|---|

Molecular Formula |

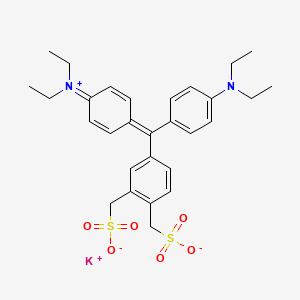

C29H36KN2O6S2 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate |

InChI |

InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37); |

InChI Key |

SVWRTMKKQMCDTO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)O)CS(=O)(=O)[O-].[K] |

Key on ui other cas no. |

93942-43-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.